molecular formula C12H9NO4 B1390814 5-(1H-pyrrol-1-yl)isophthalic acid CAS No. 944894-38-6

5-(1H-pyrrol-1-yl)isophthalic acid

Cat. No. B1390814
M. Wt: 231.2 g/mol
InChI Key: MISWECJRMOKHHJ-UHFFFAOYSA-N
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Description

5-(1H-Pyrrol-1-yl)isophthalic acid is a chemical compound with the linear formula C12H9NO4 . It is also known by its IUPAC name 5-(2,5-dihydro-1H-pyrrol-1-yl)isophthalic acid .


Synthesis Analysis

The synthesis of pyrrole derivatives, such as 5-(1H-pyrrol-1-yl)isophthalic acid, can be achieved through various methods. One common method is the Paal-Knorr pyrrole condensation, which involves the reaction of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride . Another method involves the use of a stable manganese complex to convert primary diols and amines to 2,5-unsubstituted pyrroles . Additionally, a Cu/ABNO-catalyzed aerobic oxidative coupling of diols and a broad range of primary amines can produce N-substituted pyrroles .


Molecular Structure Analysis

The molecular structure of 5-(1H-pyrrol-1-yl)isophthalic acid is represented by the linear formula C12H9NO4 . The InChI code for this compound is 1S/C12H9NO4/c14-11(15)8-5-9(12(16)17)7-10(6-8)13-3-1-2-4-13/h1-7H,(H,14,15)(H,16,17) .

Scientific Research Applications

  • Medicinal Chemistry

    • Pyrrole is a biologically active scaffold possessing diverse activities . It’s found in many natural products and marketed drugs .
    • Pyrrole-containing analogs are known to inhibit reverse transcriptase [human immunodeficiency virus type 1 (HIV-1)] and cellular DNA polymerases protein kinases .
    • They have applications in antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer (leukemia, lymphoma and myelofibrosis etc.), antibacterial, antifungal, antiprotozoal, antimalarial drugs and many more .
  • Transition Metal Chemistry

    • Cobalt (II) complexes derived from a similar compound, 5-(4-(1-(carboxymethyl)-1H-pyrazol-3-yl)phenyl)isophthalic acid, have been synthesized .
    • These complexes exhibit antiferromagnetic interactions .
    • The structure of one of the compounds consists of tetranuclear cobalt clusters which were linked by the acid ligands to generate a layered structure .
  • Biochemistry

    • Pyrrothiogatain, a derivative of pyrrole, is a novel inhibitor of GATA family proteins .
    • It targets the DNA-binding activity of GATA3 and other members of the GATA family, inhibiting the interaction between GATA3 and SOX4 .
    • It significantly suppresses Th2 cell differentiation, without impairing Th1 cell differentiation, and inhibits the expression and production of Th2 cytokines .
  • Coordination Chemistry

    • A series of coordination polymers have been synthesized using a semi-rigid bifunctional ligand 5-((1H-1,2,4-triazol-1-yl)methoxy)isophthalic acid .
    • These polymers have been synthesized in mixed solvents under solvothermal conditions .
    • The complexes were characterized using X-ray single-crystal diffraction, elemental analysis, IR spectroscopy, PXRD and TGA .
    • The solid state photoluminescent properties of the ligand and compounds have also been studied at room temperature .
  • Material Science

    • Isophthalic Acid, a compound similar to “5-(1H-pyrrol-1-yl)isophthalic acid”, plays an indispensable role in various industrial applications .
    • It is used in the production of high-performance resins, polymers, inks, and coatings .
    • Its unique properties such as improved thermal stability and chemical resistance stem from its distinct molecular structure .
  • Transition Metal Coordination Polymers

    • Four transition metal coordination polymers with 5-(1H-tetrazol-5-yl)isophthalic acid ligand (H3TZI) were synthesized and structurally characterized .
    • They are formulated as [Zn(TZI)]·(CH3)2NH2+·H2O (1), [Cd2(OH)(TZI)(H2O)2]·DMF·0.5H2O (2), [MnNa(TZI)]·2H2O (3), and [Mn3(TZI)2(12H2O)]·4H2O (4) .
  • Magnetic Properties of Cobalt (II) Complexes

    • Cobalt (II) complexes derived from a similar compound, 5-(4-(1-(carboxymethyl)-1H-pyrazol-3-yl)phenyl)isophthalic acid, have been synthesized .
    • These complexes exhibit antiferromagnetic interactions .
    • The structure of one of the compounds consists of tetranuclear cobalt clusters which were linked by the acid ligands to generate a layered structure .
  • Coordination Polymers

    • A series of coordination polymers have been synthesized using a semi-rigid bifunctional ligand 5-((1H-1,2,4-triazol-1-yl)methoxy)isophthalic acid .
    • These polymers have been synthesized in mixed solvents under solvothermal conditions .
    • The complexes were characterized using X-ray single-crystal diffraction, elemental analysis, IR spectroscopy, PXRD and TGA .
    • The solid state photoluminescent properties of the ligand and compounds have also been studied at room temperature .
  • Material Science

    • Isophthalic Acid, a compound similar to “5-(1H-pyrrol-1-yl)isophthalic acid”, plays an indispensable role in various industrial applications .
    • It is used in the production of high-performance resins, polymers, inks, and coatings .
    • Its unique properties such as improved thermal stability and chemical resistance stem from its distinct molecular structure .
  • Metal–Organic Frameworks

    • Four transition metal coordination polymers with 5-(1H-tetrazol-5-yl)isophthalic acid ligand (H3TZI) were synthesized and structurally characterized .
    • They are formulated as [Zn(TZI)]·(CH3)2NH2+·H2O (1), [Cd2(OH)(TZI)(H2O)2]·DMF·0.5H2O (2), [MnNa(TZI)]·2H2O (3), and [Mn3(TZI)2(12H2O)]·4H2O (4) .

properties

IUPAC Name

5-pyrrol-1-ylbenzene-1,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO4/c14-11(15)8-5-9(12(16)17)7-10(6-8)13-3-1-2-4-13/h1-7H,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MISWECJRMOKHHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=CC(=CC(=C2)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(1H-pyrrol-1-yl)isophthalic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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